molecular formula C22H19N3O3S B14977215 2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B14977215
M. Wt: 405.5 g/mol
InChI Key: FECFMBXPLNUIIJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of 2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and interactions compared to other thiazole derivatives.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O3S/c1-13-6-7-14(21-25-17-5-4-10-23-22(17)29-21)11-18(13)24-20(26)16-9-8-15(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26)

InChI Key

FECFMBXPLNUIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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